molecular formula C10H14O3 B2995737 4-(1-Hydroxypropyl)-2-methoxyphenol CAS No. 6997-34-8

4-(1-Hydroxypropyl)-2-methoxyphenol

Cat. No.: B2995737
CAS No.: 6997-34-8
M. Wt: 182.219
InChI Key: HDHXMZVCZFGENR-UHFFFAOYSA-N
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Description

4-(1-Hydroxypropyl)-2-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxypropyl group at the para position and a methoxy group at the ortho position relative to the hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxypropyl)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol (guaiacol) with propylene oxide. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic attack of the phenoxide ion on the epoxide ring of propylene oxide. The reaction conditions generally include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxypropyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(1-oxopropyl)-2-methoxyphenol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1-Hydroxypropyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzyl alcohol: Similar structure but lacks the hydroxypropyl group.

    4-(1-Hydroxyethyl)-2-methoxyphenol: Similar structure with an ethyl group instead of a propyl group.

    4-Hydroxy-2-methoxyacetophenone: Contains a ketone group instead of a hydroxypropyl group.

Uniqueness

4-(1-Hydroxypropyl)-2-methoxyphenol is unique due to the presence of both a hydroxypropyl and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(1-Hydroxypropyl)-2-methoxyphenol, also known as a derivative of eugenol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H14O3
  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : this compound

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby mitigating oxidative stress in various biological systems. The compound's ability to inhibit lipid peroxidation further underscores its potential as a protective agent against oxidative damage.

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties against various pathogens. Studies have reported its efficacy against bacteria and fungi, making it a candidate for the development of new antimicrobial agents. For instance, its action against Candida albicans has been documented, where it disrupts biofilm formation and alters cell membrane integrity, leading to cell death .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases and conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of serine hydrolases, impacting several biochemical pathways involved in inflammation and immune response.
  • Gene Expression Modulation : It has been shown to modulate the expression of genes associated with oxidative stress and inflammation, enhancing cellular defense mechanisms .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against azole-resistant Aspergillus fumigatus isolates. The compound exhibited significant antibiofilm activity, effectively reducing the viability of fungal cells in biofilms. The treatment led to a marked decrease in the expression of efflux pump genes associated with drug resistance, indicating its potential as an antifungal agent .

In Vivo Anti-inflammatory Study

In an animal model of induced inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to controls, supporting its therapeutic potential in inflammatory disorders.

Data Summary

Biological ActivityMechanismReference
AntioxidantFree radical scavenging, lipid peroxidation inhibition
AntimicrobialDisruption of biofilm formation in fungi
Anti-inflammatoryInhibition of COX and LOX
Gene Expression ModulationDownregulation of efflux pump genes

Properties

IUPAC Name

4-(1-hydroxypropyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h4-6,8,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHXMZVCZFGENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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